Junipediol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Junipediol A is a natural product that can be isolated from the aerial parts of Juniperus phcenicea . It is also found in Saussurea medusa and Peucedanum japonicum . It is a phenylpropanoid compound .

Molecular Structure Analysis

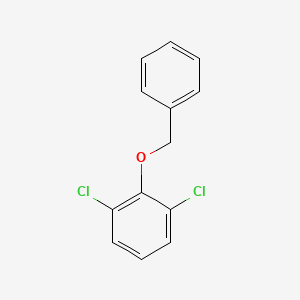

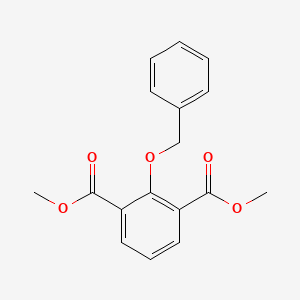

This compound has a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol . The IUPAC name for this compound is 2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol . The structure of this compound includes 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, 1 aromatic hydroxyl, and 2 primary alcohols .

Physical and Chemical Properties Analysis

This compound is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . The compound has a topological polar surface area of 69.9 Ų .

Applications De Recherche Scientifique

Antioxidant Properties :

- Junipediol A, isolated from Cephalotaxus hainanensis , exhibits significant antioxidant activity. This finding suggests potential applications in combating oxidative stress-related diseases or in the development of natural antioxidant agents (Mei Wen-li, 2008).

Anti-Inflammatory Activity :

- An ethanolic extract of Luzula sylvatica , containing this compound, demonstrates anti-inflammatory effects in a co-culture model of fibroblasts and macrophages. This indicates its potential use in skin protective therapies or treatments for inflammatory conditions (Cholet et al., 2022).

Angiotensin-Converting Enzyme (ACE) Inhibition :

- This compound 8-O-β-d-glucoside, a derivative of this compound, shows good inhibitory activity against ACE, an enzyme implicated in hypertension. This suggests potential applications in the development of antihypertensive drugs (Simaratanamongkol et al., 2014).

Identification in Various Plant Extracts :

- This compound has been identified in various plant species, such as Juniperus phœnicea and Carum carvi L. , emphasizing its widespread occurrence in nature and potential for diverse applications (Comte et al., 1997; Matsumura et al., 2002).

Mécanisme D'action

Target of Action

Junipediol A is a natural product that can be isolated from the aerial parts of Juniperus phcenicea

Biochemical Pathways

It’s known that this compound is a phenolic compound , and phenolic compounds are generally involved in various biological activities such as antioxidant, anti-inflammatory, and anticancer activities.

Result of Action

Given that this compound is a phenolic compound , it may exhibit antioxidant, anti-inflammatory, and anticancer activities, like other phenolic compounds.

Propriétés

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDMTMWJXFPCFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Junipediol A and where has it been discovered?

A1: this compound is a novel sesquiterpene first discovered in the heartwood of Juniperus formosana Hayata. [] This specific type of sesquiterpene skeleton was elucidated using X-ray analysis. [] Further research identified this compound, along with this compound 8-O-β-D-glucopyranoside and Junipediol B, in the Cephalotaxus hainanensis Li. species. []

Q2: What are the known biological activities of this compound?

A2: While this compound's structure has been characterized, research primarily focuses on its isolation and identification. [, ] Current literature mainly highlights its antioxidant activity, which was evaluated using the DPPH method. [] Further research is needed to explore its potential interactions with biological targets and downstream effects.

Q3: Are there other research avenues for this compound based on its origin?

A3: Interestingly, other compounds isolated from Juniperus formosana heartwood, such as α-cedrol and sugiol, are known for their diverse biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. [] Considering this compound originates from a similar source, exploring these bioactivities could be a potential research direction. Additionally, investigating the traditional uses of Juniperus formosana and Cephalotaxus hainanensis in traditional medicine might offer clues about the potential applications of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)